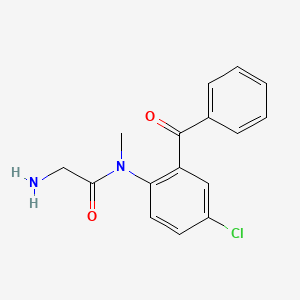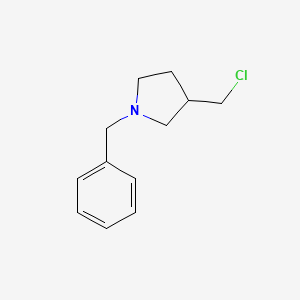
1-苄基-3-(氯甲基)吡咯烷
描述
1-Benzyl-3-(chloromethyl)pyrrolidine is a heterocyclic organic compound with the molecular formula C₁₂H₁₆ClN. It is a derivative of pyrrolidine, featuring a benzyl group and a chloromethyl group attached to the nitrogen and carbon atoms of the pyrrolidine ring, respectively.
科学研究应用
1-Benzyl-3-(chloromethyl)pyrrolidine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, including potential drugs for neurological disorders and cancer.
Organic Synthesis:
Biological Studies: Researchers use it to study the effects of pyrrolidine derivatives on biological systems, including their interactions with enzymes and receptors.
Industrial Applications: It is employed in the production of specialty chemicals and materials.
准备方法
Synthetic Routes and Reaction Conditions: 1-Benzyl-3-(chloromethyl)pyrrolidine can be synthesized through several methods. One common approach involves the reaction of 1-benzylpyrrolidine with chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency .
Industrial Production Methods: Industrial production of 1-Benzyl-3-(chloromethyl)pyrrolidine often involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or distillation to ensure high purity of the final product .
化学反应分析
Types of Reactions: 1-Benzyl-3-(chloromethyl)pyrrolidine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the benzyl group can lead to the formation of 1-methyl-3-(chloromethyl)pyrrolidine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products:
Substitution Products: Depending on the nucleophile, products such as 1-benzyl-3-(azidomethyl)pyrrolidine or 1-benzyl-3-(methoxymethyl)pyrrolidine can be formed.
Oxidation Products: N-oxides or other oxidized derivatives.
Reduction Products: 1-methyl-3-(chloromethyl)pyrrolidine.
作用机制
The mechanism of action of 1-Benzyl-3-(chloromethyl)pyrrolidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it can act as an inhibitor or activator of specific enzymes, affecting biochemical pathways involved in disease processes . The chloromethyl group can also form covalent bonds with nucleophilic sites in biological molecules, leading to potential therapeutic effects .
相似化合物的比较
1-Benzylpyrrolidine: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
3-(Chloromethyl)pyrrolidine: Lacks the benzyl group, which may affect its biological activity and chemical reactivity.
1-Benzyl-3-(hydroxymethyl)pyrrolidine:
Uniqueness: 1-Benzyl-3-(chloromethyl)pyrrolidine is unique due to the presence of both the benzyl and chloromethyl groups, which confer distinct chemical reactivity and potential biological activity. This combination allows for versatile applications in synthetic chemistry and medicinal research .
属性
IUPAC Name |
1-benzyl-3-(chloromethyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN/c13-8-12-6-7-14(10-12)9-11-4-2-1-3-5-11/h1-5,12H,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWGYCLIMHHUXSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CCl)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20494361 | |
| Record name | 1-Benzyl-3-(chloromethyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20494361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51535-01-4 | |
| Record name | 1-Benzyl-3-(chloromethyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20494361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

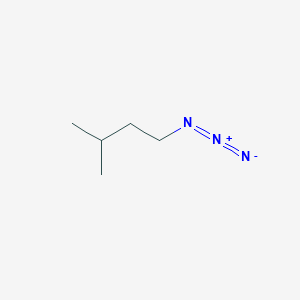

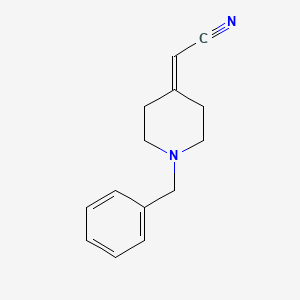
![3-Bromopyrazolo[1,5-a]pyrimidine](/img/structure/B1281175.png)
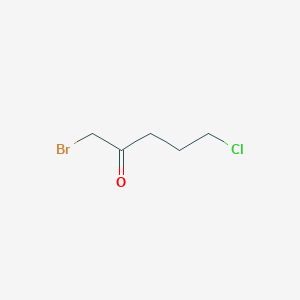
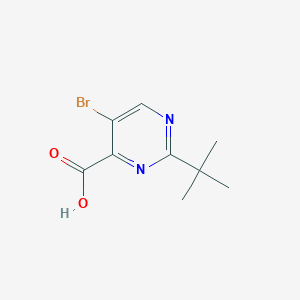
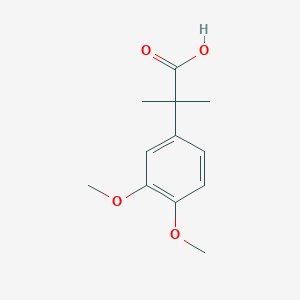
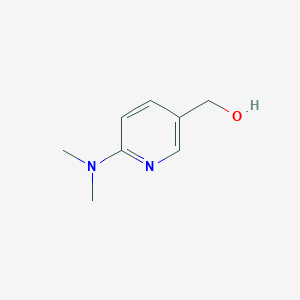
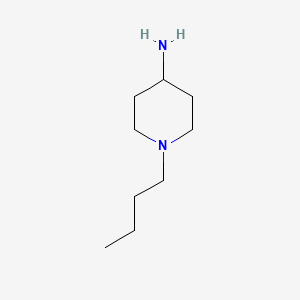
![1-(1H-benzo[d]imidazol-5-yl)ethanone](/img/structure/B1281192.png)
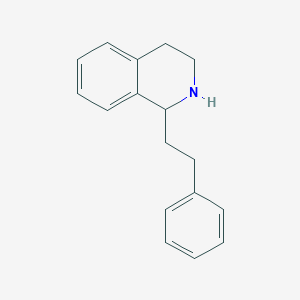
![2-(Bromomethyl)benzo[d]oxazole](/img/structure/B1281201.png)
